N-[(4-fluorophenyl)methyl]-6-methoxypyrimidine-4-carboxamide - 2034282-07-8

N-[(4-fluorophenyl)methyl]-6-methoxypyrimidine-4-carboxamide

Catalog Number: EVT-2812926
CAS Number: 2034282-07-8
Molecular Formula: C13H12FN3O2
Molecular Weight: 261.256
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

While a specific synthesis route for N-(4-fluorobenzyl)-6-methoxypyrimidine-4-carboxamide was not identified in the provided papers, similar pyrimidine carboxamide derivatives have been synthesized using various methods. One common approach involves reacting a pyrimidine carboxylic acid with a suitable amine in the presence of a coupling agent like EDC-HOBt []. Another approach could involve reacting 4-fluoro benzylamine with a 6-methoxy pyrimidine-4-carbonyl chloride derivative.

Mechanism of Action
  • Inhibition of enzymes: Some pyrimidine derivatives have been reported as enzyme inhibitors, such as HIV integrase [], BACE1 [], and HCV NS5B polymerase [, , , ].
  • Receptor modulation: Several papers highlight the activity of pyrimidine derivatives in interacting with receptors like cannabinoid receptors [, ] and serotonin receptors [].
  • Modulation of cellular pathways: Pyrimidine derivatives have been implicated in influencing cellular pathways like apoptosis [], TGF-β signaling [], and JNK activation [].

(2R,3R,6S)-N,6-bis(4-Fluorophenyl)-2-(4-hydroxyphenyl)-3,4,5,6-tetrahydro-2H-pyran-3-carboxamide

Compound Description: This compound is the primary product formed during the base-catalyzed rearrangement and hydrolysis of Ezetimibe at a pH below 12.5 [, ].


5-(4-Fluorophenyl)-5-hydroxy-2-[(4-fluorophenylamino)-(4-hydroxyphenyl)methyl]-pentanoic acid

Compound Description: This compound, along with (2R,3R,6S)-N,6-bis(4-Fluorophenyl)-2-(4-hydroxyphenyl)-3,4,5,6-tetrahydro-2H-pyran-3-carboxamide, is produced during the base-catalyzed rearrangement and hydrolysis of Ezetimibe at a pH above 12.5 [, ]. This compound further degrades into (2R,3R,6S)-6-(4-fluorophenyl)-2-(4-hydroxyphenyl)-3,4,5,6-tetrahydro-2H-pyran-3-carboxylic acid [].


4-(3-Fluorophenyl)-6-methyl-N-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide (Compound 5)

Compound Description: This dihydropyrimidinethione (DHPMT) derivative exhibited significant cytotoxicity against human gastric (AGS), liver (Hep-G2), and breast (MCF-7) cancer cell lines []. It showed superior activity compared to other tested DHPMTs and non-cyclic enamino amides [].


N-(4-Fluorobenzyl)-5-hydroxy-1-methyl-2-(4-methylmorpholin-3-yl)-6-oxo-1,6-dihydropyrimidine-4-carboxamide (Compound A (+))

Compound Description: This compound served as an early lead compound in a drug discovery program focused on human immunodeficiency virus (HIV) integrase inhibitors []. It is primarily metabolized and eliminated from the body, with its major metabolite identified as the 5-O-glucuronide in rat urine and bile, and dog urine [].


N-(4-Fluorobenzyl)-5-hydroxy-1-methyl-2-(1-methyl-1-{[(5-methyl-1,3,4-oxadiazol-2-yl)carbonyl]amino}ethyl)-6-oxo-1,6-dihydropyrimidine-4-carboxamide (MK-0518)

Compound Description: This compound, a potent HIV integrase inhibitor, advanced to phase III clinical trials as part of the same drug discovery program that investigated Compound A (+) []. Like Compound A (+), MK-0518 is predominantly metabolized and eliminated, with the 5-O-glucuronide being its major metabolite identified in rat urine and bile, and dog urine [].


N-(5-(2-(2,2-Dimethylpyrrolidin-1-yl)ethylcarbamoyl)-2-methylpyridin-3-yl)-6-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyridine-3-carboxamide

Compound Description: This compound, developed by Novartis, is a selective inhibitor of platelet-derived growth factor receptor (PDGFR) []. It demonstrates high potency with an IC50 value of 3 nM in a cellular proliferation assay and is investigated for its potential in treating pulmonary arterial hypertension (PAH) [].


N-(5-(2-(2,6-cis-Dimethylpiperidin-1-yl)ethylcarbamoyl)-2-fluorophenyl)-7-(1-methyl-1H-pyrazol-5-yl)imidazo[1,2-a]pyridine-3-carboxamide

Compound Description: Similar to the previous compound, this molecule is another selective PDGFR inhibitor developed by Novartis for potential PAH treatment []. It exhibits an IC50 value of 45 nM in a cellular proliferation assay [].


1-[3-(Dimethylamino)propyl]-1-(4-fluorophenyl)-1,3-dihydro-2-benzofuran-5-carboxamide (Impurity 4)

Compound Description: Identified as a process-related impurity during the synthesis of Escitalopram, a medication used to treat major depressive disorder and anxiety disorders [].


N-{3-[5-Cyano-1-(4-fluorophenyl)]-1,3-dihydro-2-benzofuran-1-yl]propyl}formamide (Impurity 6)

Compound Description: Another process-related impurity found during Escitalopram synthesis [].


1-(4-Fluorophenyl)-1-[3-(Methylamino)propyl]-1,3-dihydro-2-benzofuran-5-carbonitrile (Impurity 7)

Compound Description: Also identified as a process-related impurity during Escitalopram synthesis [].


N-[Methyl-11C]-3-methyl-4-phenyl-N-(phenylmethyl)quinoline-2-carboxamide ([11C]4)

Compound Description: This quinoline-2-carboxamide derivative, labeled with carbon-11, was studied as a potential radioligand for positron emission tomography (PET) imaging of peripheral benzodiazepine receptors (PBR) in vivo []. It exhibited high specific binding to PBR in various rat organs, including the heart, lung, kidney, adrenal gland, spleen, and brain [].

Properties

CAS Number

2034282-07-8

Product Name

N-[(4-fluorophenyl)methyl]-6-methoxypyrimidine-4-carboxamide

IUPAC Name

N-[(4-fluorophenyl)methyl]-6-methoxypyrimidine-4-carboxamide

Molecular Formula

C13H12FN3O2

Molecular Weight

261.256

InChI

InChI=1S/C13H12FN3O2/c1-19-12-6-11(16-8-17-12)13(18)15-7-9-2-4-10(14)5-3-9/h2-6,8H,7H2,1H3,(H,15,18)

InChI Key

BQKWCLJUBJQRDJ-UHFFFAOYSA-N

SMILES

COC1=NC=NC(=C1)C(=O)NCC2=CC=C(C=C2)F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.